N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(thiophen-3-ylmethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10-7-13(16-11(2)17)3-4-14(10)21(18,19)15-8-12-5-6-20-9-12/h3-7,9,15H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUVDNJQJMSRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide is a sulfonamide derivative characterized by a complex structure that includes a thiophene moiety and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol. The structural features that contribute to its biological activity include:
- Thiophene Ring : Enhances electron density, potentially improving interactions with biological targets.
- Sulfonamide Group : Known for its role in inhibiting bacterial growth by interfering with folate synthesis.
Antibacterial Properties
Sulfonamides, including this compound, have been extensively studied for their antibacterial properties. They primarily act by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study evaluated various sulfonamide derivatives, including those structurally related to this compound. The findings showed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Sulfadiazine | S. aureus | 29.67 | 250 |
| Sulfamethoxazole | E. coli | 27.67 | 125 |
| This compound | S. aureus | 15 | 125 |
These results indicate that while the compound shows some antibacterial activity, it is less potent than traditional sulfonamides like sulfadiazine and sulfamethoxazole against certain strains .
Antifungal Activity
In addition to antibacterial effects, this compound may exhibit antifungal properties. The presence of the thiophene ring is hypothesized to enhance its interaction with fungal targets, potentially leading to improved efficacy.
Case Study: Antifungal Evaluation
A comparative study on antifungal activities revealed:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Sulfadiazine | C. albicans | 62.5 |
| Sulfamethoxazole | C. parapsilosis | 62.5 |
| This compound | C. albicans | 125 |
These findings suggest that while the compound has some antifungal activity, it may not be as effective as traditional sulfonamide derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group inhibits key enzymes involved in bacterial folate synthesis.
- Molecular Docking Studies : Computational studies indicate that the compound can form significant interactions within the active sites of enzymes or receptors through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound’s structural uniqueness lies in the thiophen-3-ylmethyl group. Key analogs include:
- Thiophene vs. In contrast, the thiadiazole in introduces electron-withdrawing effects, possibly increasing sulfonamide acidity and altering solubility .
- Spatial Arrangements : Substitution at thiophen-3-yl (vs. thiophen-2-yl in ) may influence dihedral angles and molecular packing, as seen in naphthalene-based analogs where dihedral angles between aromatic systems range from 78–84° .
Physicochemical Properties
- LogP Implications : The target compound’s higher molecular weight and thiophene group suggest moderate lipophilicity (~3.0), comparable to the thiadiazole analog (LogP 3.09) . This may favor membrane permeability but reduce aqueous solubility.
Crystallographic and Hydrogen-Bonding Patterns
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three key fragments (Figure 1):
-
3-Methyl-4-nitrobenzenesulfonyl chloride : Serves as the sulfonating agent.
-
(Thiophen-3-yl)methylamine : Provides the sulfonamide’s amine component.
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Acetic anhydride : Acetylates the intermediate aniline.
Route Selection Criteria
Two primary pathways are evaluated:
-
Route A : Direct sulfonylation of 4-acetamido-3-methylbenzenesulfonyl chloride with (thiophen-3-yl)methylamine.
-
Route B : Sequential nitro reduction and acetylation post-sulfonamide formation.
Route B is more frequently reported due to the commercial availability of nitro precursors and milder reaction conditions.
Stepwise Synthesis and Optimization
Preparation of 4-Nitro-3-Methylbenzenesulfonyl Chloride
Procedure :
-
Sulfonation : 3-Methylnitrobenzene is treated with fuming sulfuric acid (20% SO3) at 110°C for 6 hr, yielding 4-nitro-3-methylbenzenesulfonic acid.
-
Chlorination : The sulfonic acid reacts with phosphorus pentachloride (PCl5) in dichloromethane under reflux (40°C, 2 hr), producing the sulfonyl chloride.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥95% |
| Reaction Scale | 0.5–5 mol |
Challenges :
Sulfonamide Formation with (Thiophen-3-yl)Methylamine
Procedure :
4-Nitro-3-methylbenzenesulfonyl chloride (1 eq) is reacted with (thiophen-3-yl)methylamine (1.2 eq) in dichloromethane (DCM) containing Na2CO3 (1.5 eq) at 25°C for 12 hr. The product, 4-nitro-3-methyl-N-[(thiophen-3-yl)methyl]benzenesulfonamide, is isolated via vacuum filtration.
Optimization Insights :
-
Solvent Choice : DCM outperforms THF and toluene in yield (92% vs. 74–81%) due to better amine solubility.
-
Base Selection : Na2CO3 minimizes side reactions compared to pyridine.
Analytical Confirmation :
Reduction of Nitro Group to Amine
Catalytic Hydrogenation :
The nitro intermediate (1 eq) is dissolved in ethanol and hydrogenated under H2 (50 psi) with 10% Pd/C (0.1 eq) at 25°C for 4 hr. Filtration and solvent evaporation yield 4-amino-3-methyl-N-[(thiophen-3-yl)methyl]benzenesulfonamide.
Alternative Method (Fe/HCl) :
Using iron powder (5 eq) and HCl (conc., 10 eq) in H2O/EtOH (1:1) at 70°C for 2 hr achieves 88% yield but requires extensive Fe(OH)3 removal.
Comparative Data :
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| H2/Pd-C | 95% | 98% | 4 hr |
| Fe/HCl | 88% | 91% | 2 hr |
Acetylation to Form Final Product
Procedure :
The amine intermediate (1 eq) is acetylated with acetic anhydride (1.5 eq) in pyridine (2 eq) at 0→25°C for 3 hr. Quenching with ice-water followed by recrystallization from ethanol yields the title compound.
Critical Parameters :
-
Temperature Control : Exothermic reaction requires gradual reagent addition to prevent diacetylation.
-
Solvent : Pyridine acts as both base and solvent, enhancing reaction efficiency.
Yield and Purity :
-
Isolated Yield: 89%
-
Melting Point: 158–160°C
-
¹³C NMR (101 MHz, DMSO-d6) : δ 169.2 (C=O), 142.1 (C-SO2), 126.8–124.3 (thiophene carbons).
Alternative Synthetic Approaches
One-Pot Iron/Copper Catalyzed Synthesis
Adapting methodologies from diaryl sulfonamide synthesis, a one-pot approach combines iodination and N-arylation:
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Iodination : 3-Methylnitrobenzene reacts with N-iodosuccinimide (NIS) in toluene with FeCl3 (5 mol%) at 40°C.
-
N-Arylation : The iodide intermediate couples with (thiophen-3-yl)methylamine using CuI (10 mol%) and Cs2CO3 in DMF/H2O at 130°C.
Advantages :
Limitations :
Solid-Phase Synthesis
Immobilizing the sulfonic acid on Merrifield resin enables iterative coupling and acetylation, though yields remain suboptimal (≤65%).
Reaction Conditions and Optimization
Solvent Screening for Sulfonylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 92 |
| THF | 7.52 | 74 |
| Toluene | 2.38 | 68 |
| DMF | 36.7 | 81 |
| Temperature (°C) | Yield (%) | Diacetylation (%) |
|---|---|---|
| 0→25 | 89 | <1 |
| 25 | 85 | 3 |
| 40 | 78 | 12 |
Recommendation : Gradual warming from 0°C minimizes byproducts.
Characterization and Analytical Data
Spectroscopic Profiles
FT-IR (ATR) :
-
3280 cm⁻¹ (N-H stretch
Q & A
Q. How can advanced spectroscopic techniques confirm regioselectivity in reactions involving this compound?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in the thiophene region to confirm substitution patterns .
- IR spectroscopy : Track carbonyl stretches (1680–1700 cm⁻¹) to verify acetylation efficiency .
- X-ray photoelectron spectroscopy (XPS) : Analyze sulfur oxidation states in the sulfamoyl group to rule out side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
